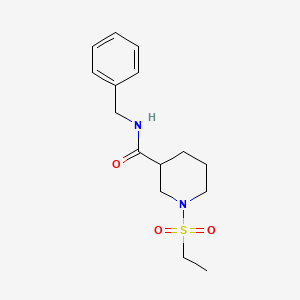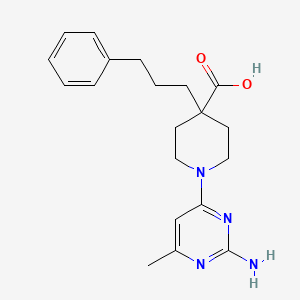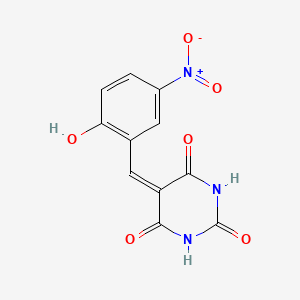![molecular formula C11H18N4O5S B5367100 ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as EAMS and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
EAMS exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, EAMS reduces inflammation and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
EAMS has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. EAMS has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EAMS has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. EAMS has also been found to exhibit significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, EAMS has certain limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EAMS also has a relatively short half-life, which can limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on EAMS. One potential direction is to explore the use of EAMS in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. EAMS has been found to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases. Another potential direction is to explore the use of EAMS in combination with other drugs for the treatment of cancer. EAMS has been found to enhance the efficacy of certain chemotherapeutic agents and may have potential applications in combination therapy. Overall, EAMS is a promising compound with significant potential for use in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
EAMS can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-amino-5-methyl-4-isoxazole sulfonic acid with ethyl piperazine-1-carboxylate in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography to obtain pure EAMS.
Aplicaciones Científicas De Investigación
EAMS has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. EAMS has been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Propiedades
IUPAC Name |
ethyl 4-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O5S/c1-3-19-11(16)14-4-6-15(7-5-14)21(17,18)9-8(2)20-13-10(9)12/h3-7H2,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPXVCANPRQREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5367026.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5367034.png)
![4-phenyl-1,3-dihydro-2H-naphtho[2,3-b][1,4]diazepin-2-one](/img/structure/B5367042.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5367047.png)

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)



![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5367080.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

